molecular formula C26H16F3NO5S B11606606 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methoxybenzoate

3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B11606606
M. Wt: 511.5 g/mol
InChI Key: BNYUOZOFPGXLJQ-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole moiety, a chromenone core, and a methoxybenzoate group, making it a subject of study for its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methoxybenzoate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzothiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the chromenone core: This involves the condensation of a suitable phenol with an aldehyde or ketone, followed by cyclization.

    Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling of the benzothiazole and chromenone units: This step may involve the use of coupling reagents like EDCI or DCC.

    Esterification with 4-methoxybenzoic acid: The final step involves esterification to introduce the methoxybenzoate group.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone or ester groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or chromenone rings, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methoxybenzoate has been studied for various scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, are of interest for drug discovery and development.

    Medicine: The compound may serve as a lead compound for developing new pharmaceuticals targeting specific diseases or conditions.

    Industry: Its chemical reactivity and stability make it useful for developing new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The benzothiazole and chromenone moieties may play crucial roles in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Similar compounds to 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methoxybenzoate include other benzothiazole derivatives, chromenone derivatives, and compounds with trifluoromethyl groups. These compounds may share similar chemical reactivity and biological activities but differ in their specific structures and properties. The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct advantages in terms of reactivity, stability, and biological activity.

Properties

Molecular Formula

C26H16F3NO5S

Molecular Weight

511.5 g/mol

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methoxybenzoate

InChI

InChI=1S/C26H16F3NO5S/c1-13-18(34-25(32)14-7-9-15(33-2)10-8-14)12-11-16-21(31)20(23(26(27,28)29)35-22(13)16)24-30-17-5-3-4-6-19(17)36-24/h3-12H,1-2H3

InChI Key

BNYUOZOFPGXLJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F)OC(=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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